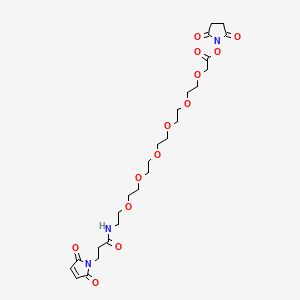

Mal-propionylamido-PEG6-NHS acetate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N3O13/c29-20(5-7-27-21(30)1-2-22(27)31)26-6-8-35-9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-19-25(34)41-28-23(32)3-4-24(28)33/h1-2H,3-19H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONSUCMNQFHZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N3O13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Reagents and Specifications

| Reagent | Purity Requirement | Role in Synthesis |

|---|---|---|

| PEG6 | ≥99.5% | Hydrophilic backbone |

| NHS | ≥98% | Activates carboxyl groups |

| Maleimide-propionic acid | ≥97% | Thiol-reactive moiety |

| EDC·HCl | ≥98% | Crosslinking agent |

Stepwise Synthesis Protocol

Activation of PEG6 Backbone

The PEG6 backbone is functionalized sequentially with maleimide and NHS ester groups.

-

Maleimide Conjugation :

-

PEG6 (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Maleimide-propionic acid (12 mmol) and EDC·HCl (12 mmol) are added at 0°C.

-

The reaction proceeds at 25°C for 12 hours, monitored by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1).

-

Crude product is purified via silica gel chromatography (eluent: gradient of methanol in DCM), yielding maleimide-PEG6-propionic acid (85% yield).

-

-

NHS Ester Formation :

-

Acetylation of Terminal Hydroxyl :

Reaction Optimization and Challenges

Solvent System Selection

Temperature and Time Dependence

Table 2: Critical Reaction Parameters

| Step | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Maleimide coupling | 25 | 12 | 85 |

| NHS ester formation | 25 | 6 | 92 |

| Acetylation | 25 | 2 | 95 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Liquid Chromatography-Mass Spectrometry (LCMS)

Fourier-Transform Infrared Spectroscopy (FTIR)

Comparative Analysis of PEG-Based Linkers

Table 3: Performance of Maleimide-PEG-NHS Derivatives

| Compound | PEG Length | Solubility (mg/mL) | Thiol Reactivity (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Mal-PEG6-NHS acetate | 6 | 120 | 2.5 × 10³ |

| Mal-PEG4-NHS ester | 4 | 90 | 3.1 × 10³ |

| Mal-PEG10-NHS ester | 10 | 150 | 1.8 × 10³ |

Mal-PEG6-NHS acetate balances solubility and reactivity, making it ideal for antibody-drug conjugates requiring moderate PEGylation.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Mal-propionylamido-PEG6-NHS acetate undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.

Common Reagents and Conditions

NHS Ester Reactions: Typically carried out in aqueous buffers at pH 7-9.

Maleimide Reactions: Conducted in slightly acidic to neutral conditions (pH 6.5-7.5) to ensure specificity for thiol groups.

Major Products

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Thioether Bonds: Resulting from the reaction of the maleimide group with thiols.

Scientific Research Applications

Key Applications

-

Bioconjugation

- Mal-propionylamido-PEG6-NHS acetate is primarily utilized for bioconjugation processes where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids. The maleimide group selectively reacts with thiol groups (-SH), forming stable covalent bonds, while the NHS ester reacts with amine groups (-NH2) on biomolecules, allowing for precise modifications .

- Antibody-Drug Conjugates (ADCs)

- Diagnostics and Imaging

- Regenerative Medicine

- Vaccine Development

Case Study 1: Targeted Drug Delivery

A study demonstrated the use of this compound in developing a targeted drug delivery system for cancer therapy. The researchers successfully linked a potent cytotoxic agent to a monoclonal antibody using the compound, resulting in improved therapeutic efficacy and reduced systemic toxicity compared to conventional chemotherapy methods.

Case Study 2: Diagnostic Imaging Probes

In another research project, scientists utilized this compound to create imaging probes for early cancer detection. By attaching fluorescent dyes to antibodies through the maleimide linkage, they achieved high specificity and sensitivity in tumor imaging, showcasing its potential in clinical diagnostics.

Mechanism of Action

The compound exerts its effects through its reactive groups:

Maleimide Group: Specifically reacts with thiol groups on cysteine residues in proteins, forming stable thioether bonds.

NHS Ester: Reacts with primary amines on lysine residues or N-termini of proteins, forming stable amide bonds.

These reactions enable the precise and stable attachment of various biomolecules, enhancing their functionality and stability.

Comparison with Similar Compounds

Similar Compounds

- Mal-PEG4-NHS acetate

- Mal-PEG2-NHS acetate

- Mal-PEG8-NHS acetate

Uniqueness

Mal-propionylamido-PEG6-NHS acetate stands out due to its six-unit PEG spacer, which provides optimal flexibility and solubility for bioconjugation applications. This length is particularly advantageous for reducing steric hindrance and improving the accessibility of reactive groups.

By comparing it with shorter or longer PEG linkers, this compound offers a balanced combination of flexibility and stability, making it a preferred choice for many bioconjugation tasks.

Q & A

Basic: What is the reaction mechanism of Mal-propionylamido-PEG6-NHS acetate in biomolecular conjugation?

Answer:

this compound contains two reactive groups: an NHS ester and a maleimide. The NHS ester reacts with primary amines (-NH₂) on proteins or other amine-containing molecules to form stable amide bonds. The maleimide group selectively reacts with thiols (-SH) to form covalent thioether linkages. The PEG6 spacer enhances solubility in aqueous buffers and reduces steric hindrance during conjugation. To optimize reactivity, perform NHS-amine reactions at pH 7.2–8.5 and maleimide-thiol reactions at pH 6.5–7.5 .

Basic: How should reaction buffers be selected to maximize NHS ester efficiency?

Answer:

- Buffer type: Use non-amine buffers (e.g., phosphate, HEPES) at pH 7.2–8.5. Avoid Tris or glycine, as they compete with the NHS ester.

- Temperature: Conduct reactions at 4°C to minimize hydrolysis.

- Additives: Include 1–5 mM EDTA to chelate metal ions that may oxidize thiols.

- Storage: Prepare NHS ester solutions fresh in anhydrous DMSO and use within 4 hours to prevent hydrolysis .

Advanced: How can contradictory data in crosslinking efficiency be resolved?

Answer:

Contradictions often arise from competing reactions or reagent instability:

Hydrolysis control: Monitor NHS ester half-life (typically 4–6 hours at pH 8.0) via UV-Vis spectroscopy (absorbance at 260 nm).

Thiol availability: Pre-treat thiol-containing molecules with 1–10 mM TCEP to reduce disulfide bonds.

Reaction order: Conduct sequential conjugation (e.g., NHS-amine first, then maleimide-thiol) to avoid interference.

Analytical validation: Use SDS-PAGE (non-reducing conditions) and MALDI-TOF to confirm conjugate formation .

Basic: What controls are essential for validating conjugation efficiency?

Answer:

- Negative controls: Omit either the NHS ester or maleimide reactant to confirm specificity.

- Reducing controls: Treat conjugates with DTT to cleave thioether bonds and verify maleimide-thiol linkage.

- Quantitative assays: Use Ellman’s assay (free thiol quantification) and BCA assay (protein recovery) to assess reaction yields.

- Purification: Remove unreacted crosslinkers via size-exclusion chromatography or dialysis .

Advanced: How does PEG6 spacer length impact conjugate functionality?

Answer:

The PEG6 spacer balances solubility and steric effects:

Advanced: What strategies prevent NHS ester hydrolysis during long-term storage?

Answer:

- Lyophilization: Store the compound in lyophilized form under argon at -20°C.

- Reconstitution: Use anhydrous DMSO or DMA, and avoid aqueous buffers until reaction initiation.

- Freeze-thaw cycles: Aliquot to minimize repeated thawing.

- Stability testing: Periodically assess purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Basic: How to troubleshoot low conjugation yields in maleimide-thiol reactions?

Answer:

Thiol accessibility: Ensure target molecules (e.g., cysteine-containing proteins) are in reduced form (use TCEP/DTT).

pH optimization: Adjust reaction pH to 6.5–7.5 to favor thiolate anion formation.

Molar ratio: Use a 5:1 molar excess of maleimide to thiol for complete reaction.

Competing reactions: Pre-block free amines with acetic anhydride if maleimide reacts nonspecifically .

Advanced: How to analyze conjugate stability under physiological conditions?

Answer:

- Serum stability: Incubate conjugates in human serum at 37°C for 24–72 hours. Analyze degradation via SEC-HPLC.

- pH stability: Test stability across pH 5.0–8.0 (simulating endosomal/lysosomal environments).

- Redox sensitivity: Expose conjugates to 1–10 mM glutathione to mimic intracellular reducing conditions .

Basic: What are the applications of this compound in drug delivery?

Answer:

- Antibody-drug conjugates (ADCs): Link cytotoxic drugs to antibodies via thiol-maleimide chemistry.

- PEGylation: Modify therapeutic proteins (e.g., interferons) to reduce immunogenicity.

- Biosensors: Immobilize enzymes or antibodies on gold surfaces for diagnostic assays .

Advanced: How to design experiments to compare crosslinker performance?

Answer:

- Reagent panel: Test this compound against analogs (e.g., PEG3, PEG12) under identical conditions.

- Kinetic analysis: Use stopped-flow spectroscopy to measure reaction rates.

- Functional assays: Compare conjugate bioactivity in cell-based assays (e.g., receptor binding, cytotoxicity).

- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.